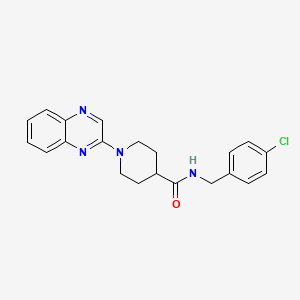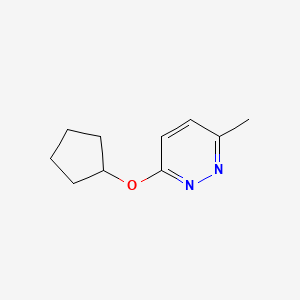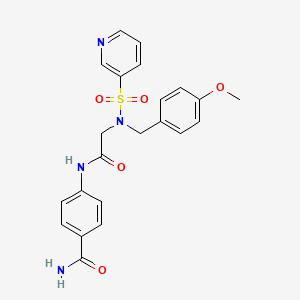![molecular formula C8H14ClN7 B2444117 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2105013-19-0](/img/structure/B2444117.png)
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields such as pharmaceuticals . Pyrazoles refer to a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The pyrazole ring is a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazoles are crystalline and odorless, with a melting point temperature at 155–157°C . They can decompose upon heating to emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Applications De Recherche Scientifique
- Tetrazoles and their derivatives play a crucial role in medicinal chemistry. Researchers have explored their potential as antiviral, antibacterial, and antifungal agents. The presence of the tetrazole ring imparts unique properties, such as acidity and reactivity, which can be harnessed for drug design .
- For instance, tetrazole-containing compounds have been investigated for their anticancer activity. Novel bis-alkynes with di-substituted triazoles showed promising results in this context .
- Tetrazoles are widely used in click chemistry, a powerful synthetic approach for linking molecules together. The azide-alkyne cycloaddition reaction, facilitated by tetrazoles, enables efficient bioconjugation and labeling of biomolecules .
Medicinal Chemistry and Drug Development
Click Chemistry and Bioconjugation
Biological Activity and Enzyme Inhibition
Mécanisme D'action
Mode of Action
The compound acts as an AT1 receptor inhibitor . By blocking the AT1 receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure. Additionally, by inhibiting the action of angiotensin II, it also reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, further contributing to a decrease in blood pressure .
Biochemical Pathways
The inhibition of the AT1 receptor disrupts the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the reabsorption of sodium and water in the kidneys. As a result, there is a decrease in blood volume and a reduction in blood pressure .
Result of Action
The primary result of the action of this compound is the reduction of blood pressure . By inhibiting the AT1 receptor, it causes vasodilation and reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure . This can be beneficial in the treatment of conditions such as hypertension.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJMHMCOJWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


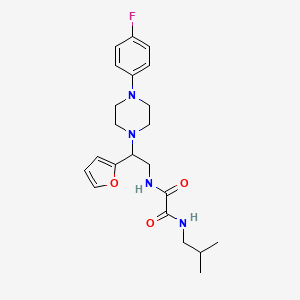


![4-(4-acetylphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2444041.png)
![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2444042.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)
![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)
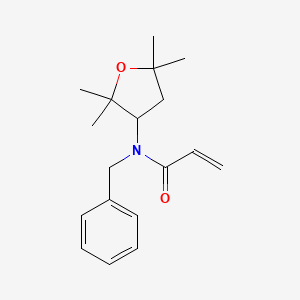
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
